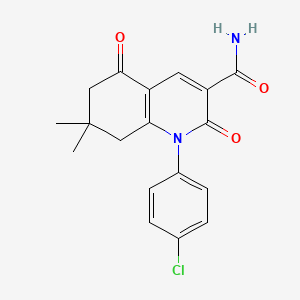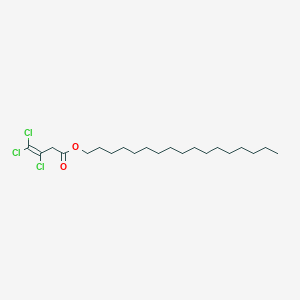![molecular formula C18H12F4N2OS2 B11066561 (7aR)-6-(4-fluorophenyl)-5-thioxo-3-[4-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11066561.png)
(7aR)-6-(4-fluorophenyl)-5-thioxo-3-[4-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (7aR)-6-(4-fluorophenyl)-5-thioxo-3-[4-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one .
- It belongs to the class of imidazo[1,5-c][1,3]thiazol-7-ones.
- The molecular formula is C₁₇H₁₄BrFN₂S , and its molecular weight is approximately 377.281 g/mol .
- This compound is a rare and unique chemical, and its analytical data may not be widely available.
Preparation Methods
- Synthetic routes for this compound involve cyclization reactions.
- One method includes the reaction of a suitable precursor (e.g., 2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide) with sulfur and bromine .
- Industrial production methods may vary, but the compound’s scarcity limits large-scale production.
Chemical Reactions Analysis
- It can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include bromine, sulfur, and suitable catalysts.
- Major products formed depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited applications due to rarity.
Mechanism of Action
- The compound’s mechanism involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Imidazo[1,5-c][1,3]thiazol-7-ones, such as 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide .
Uniqueness: Its trifluoromethyl-substituted phenyl ring distinguishes it from other imidazo[1,5-c][1,3]thiazol-7-ones.
Remember that this compound’s rarity limits extensive research, but its unique structure offers intriguing possibilities for further exploration
Properties
Molecular Formula |
C18H12F4N2OS2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(7aR)-6-(4-fluorophenyl)-5-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C18H12F4N2OS2/c19-12-5-7-13(8-6-12)23-15(25)14-9-27-16(24(14)17(23)26)10-1-3-11(4-2-10)18(20,21)22/h1-8,14,16H,9H2/t14-,16?/m0/s1 |
InChI Key |
NKINRGOHQGWRQI-LBAUFKAWSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiourea, N-[(2-ethoxyphenyl)methyl]-N'-ethyl-](/img/structure/B11066478.png)
![(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-[4-(dimethylamino)benzylidene]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11066482.png)
![2-Amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11066486.png)
![N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11066505.png)

![2-[(3-Cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11066521.png)
![6-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11066524.png)
![5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11066531.png)
![2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B11066539.png)


![ethyl 5-({[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}methyl)furan-2-carboxylate](/img/structure/B11066555.png)
![N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11066568.png)
![Dimethyl {5-[(4-bromophenyl)amino]-3-oxo-5-phenylpentyl}propanedioate](/img/structure/B11066571.png)
